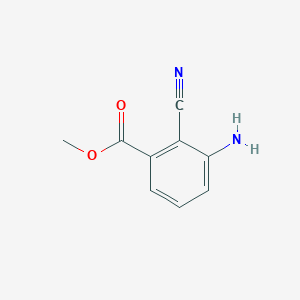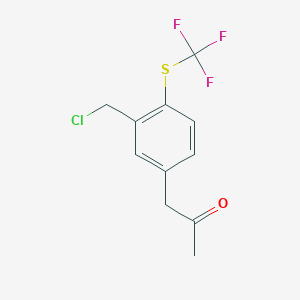
1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine and iodine atoms attached to a phenyl ring, along with a bromomethyl group and a ketone functional group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one typically involves multiple steps. One common method starts with the bromination of 3-(2-(bromomethyl)-4-iodophenyl)propan-2-one. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction mixture is usually heated to facilitate the bromination process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine or iodine atoms.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products with azide or cyano groups replacing the halogens.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one involves its interaction with various molecular targets. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ketone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but with a chlorine atom instead of iodine.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of the bromomethyl and iodophenyl groups.
1-Bromo-2-methylpropane: A simpler structure with a methyl group instead of the more complex substituents.
Uniqueness
1-Bromo-3-(2-(bromomethyl)-4-iodophenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms on the phenyl ring, along with a bromomethyl group
Properties
Molecular Formula |
C10H9Br2IO |
|---|---|
Molecular Weight |
431.89 g/mol |
IUPAC Name |
1-bromo-3-[2-(bromomethyl)-4-iodophenyl]propan-2-one |
InChI |
InChI=1S/C10H9Br2IO/c11-5-8-3-9(13)2-1-7(8)4-10(14)6-12/h1-3H,4-6H2 |
InChI Key |
OYGNOKYGWOMLSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



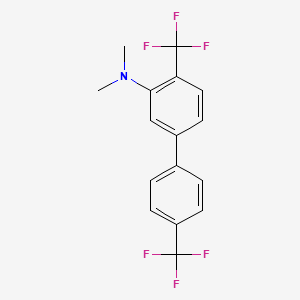
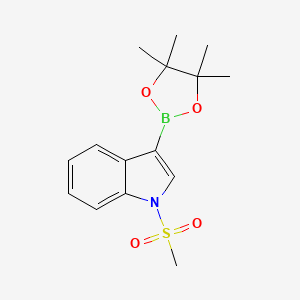
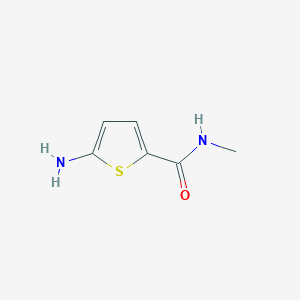

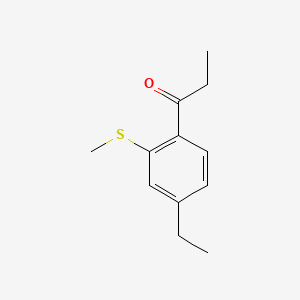
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
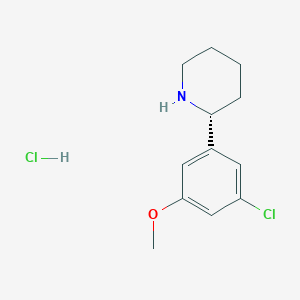
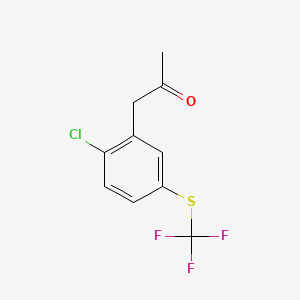
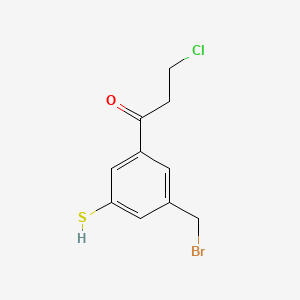
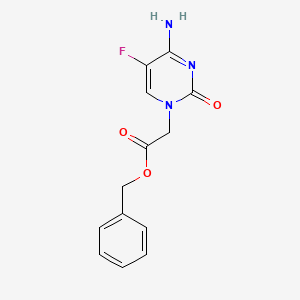
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)
